Succinimide, 3-chloro-N-(p-methoxyphenyl)-
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Overview
Description
Succinimide, 3-chloro-N-(p-methoxyphenyl)-: is an organic compound with the molecular formula C11H10ClNO3 It is a derivative of succinimide, where the hydrogen atom at the nitrogen position is replaced by a 3-chloro-N-(p-methoxyphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of succinimide with thionyl chloride to form N-chlorosuccinimide, which is then reacted with p-methoxyaniline under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically cooled to below 0°C during the addition of sodium hypochlorite to prevent side reactions and ensure the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Succinimide, 3-chloro-N-(p-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: In chemistry, Succinimide, 3-chloro-N-(p-methoxyphenyl)- is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in various coupling reactions .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can act as an inhibitor or activator of certain enzymes, providing insights into their function and regulation .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, Succinimide, 3-chloro-N-(p-methoxyphenyl)- is used in the production of polymers, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of Succinimide, 3-chloro-N-(p-methoxyphenyl)- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with similar structural features but different functional groups.
N-Chlorosuccinimide: A related compound used in chlorination reactions.
N-Bromosuccinimide: Another halogenated succinimide used in bromination reactions.
Uniqueness: Succinimide, 3-chloro-N-(p-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
36342-13-9 |
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Molecular Formula |
C11H10ClNO3 |
Molecular Weight |
239.65 g/mol |
IUPAC Name |
3-chloro-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10ClNO3/c1-16-8-4-2-7(3-5-8)13-10(14)6-9(12)11(13)15/h2-5,9H,6H2,1H3 |
InChI Key |
UKFITXSLZKBHSN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)Cl |
Origin of Product |
United States |
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